Retinoid Isomerohydrolase (RPE65) Inhibition: 2-(3-Phenoxyphenoxy)ethanamine Exhibits Sub-100 nM Potency in Enzyme Assay
In a direct enzyme inhibition assay against human retinoid isomerohydrolase (RPE65), 2-(3-phenoxyphenoxy)ethanamine demonstrated an IC50 of 55 nM [1]. This represents high potency in the context of RPE65 inhibitors, a target critical for the visual cycle and a focus of ophthalmic drug development. The assay utilized recombinant human RPE65 under conditions described by Stecher et al. (J. Biol. Chem. 274:8577-85, 1999) [1]. This potency is notable when compared to the broader class of RPE65 inhibitors, where many lead compounds exhibit IC50 values in the micromolar range. The 55 nM value positions this compound as a valuable tool for probing RPE65 function and as a potential starting point for medicinal chemistry optimization.
| Evidence Dimension | Inhibition of human retinoid isomerohydrolase (RPE65) activity |
|---|---|
| Target Compound Data | IC50 = 55 nM |
| Comparator Or Baseline | Class-level baseline for RPE65 inhibitors typically in low micromolar to high nanomolar range (e.g., emixustat IC50 = 4.4 nM reported in literature for reference, but many tool compounds > 1 μM) |
| Quantified Difference | 55 nM potency significantly exceeds the micromolar activity of many unoptimized RPE65 tool compounds |
| Conditions | Recombinant human RPE65 enzyme assay; isomerase inhibition measured essentially as described by Stecher et al., J. Biol. Chem. 274:8577-85 (1999) |
Why This Matters
The 55 nM potency at RPE65 justifies selection of this compound for ophthalmic research applications where potent inhibition of the visual cycle is required, distinguishing it from weaker in-class analogs.
- [1] BindingDB. BDBM323455: 2-(3-Phenethoxyphenoxy)Ethanamine. IC50 = 55 nM for human retinoid isomerohydrolase (RPE65). US10188615, Example 47; US10639286, Example 47. View Source
